![molecular formula C10H10BrNO B1400856 N-(3-bromobenzyl)acrylamide CAS No. 1247493-88-4](/img/structure/B1400856.png)
N-(3-bromobenzyl)acrylamide
Overview
Description
N-(3-bromobenzyl)acrylamide is a chemical compound that consists of an acrylamide molecule. It is used in various industries .
Synthesis Analysis
The synthesis of N-substituted acrylamides, such as N-(3-bromobenzyl)acrylamide, has been demonstrated using a biocatalytic process . The Rhodococcus erythropolis 37 strain, exhibiting acylamidase activity, was used as a source of enzyme . Another study showed that a series of new 2,4,6-trisubstituted quinazoline derivatives containing acrylamide structure have been designed, synthesized and evaluated for their antitumor activity .Molecular Structure Analysis
The structure of acrylamide, a component of N-(3-bromobenzyl)acrylamide, has been determined by single crystal X-ray diffraction . In the structure, strong hydrogen bonds N-H…O join the molecules of C3H5NO into bi-molecular layers that make C…C molecular contacts .Chemical Reactions Analysis
Acrylamide in food is produced by heat-induced reactions between the amino group of asparagine and the carbonyl group of reducing sugars along with thermal treatment of early Maillard reaction products (N-glycosides) .Physical And Chemical Properties Analysis
Acrylamide is a white, crystalline solid. It can be harmful to the eyes, skin, and nervous and reproductive systems . It is used in many industries .Scientific Research Applications
Food Industry
Acrylamide is known to form in carbohydrate-rich food products when they are thermally processed at more than 120 °C through methods like frying, baking, or roasting . N-(3-bromobenzyl)acrylamide, as a variant of acrylamide, could potentially have similar properties and thus find applications in the food industry.
Health Impact Studies
Due to the potential health impacts of acrylamide, such as neurotoxicity, hepatoxicity, cardiovascular toxicity, reproductive toxicity, and prenatal and postnatal toxicity , N-(3-bromobenzyl)acrylamide could be used in research studies to understand these effects better.
Detection and Mitigation Techniques
Research into acrylamide has led to the development of techniques for its detection and mitigation in food . N-(3-bromobenzyl)acrylamide could be used in the development and testing of these techniques.
Industrial Processes
Acrylamide is widely used in industrial processes and agriculture, generally in the form of a polymer . N-(3-bromobenzyl)acrylamide could potentially be used in similar applications.
Synthesis of Dyes
Acrylamide is used in the synthesis of dyes . Given the bromobenzyl group in N-(3-bromobenzyl)acrylamide, it could potentially be used in the synthesis of specific types of dyes.
Environmental Risk Assessment
Due to the toxicity and possible carcinogenicity of acrylamide, there is a risk in its release into the environment or human intake . N-(3-bromobenzyl)acrylamide could be used in environmental risk assessment studies related to acrylamide compounds.
Mechanism of Action
Target of Action
The primary target of N-(3-bromobenzyl)acrylamide (N-BBN) is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, cell division, and intracellular transport .
Mode of Action
N-BBN interacts with tubulin, perturbing its tertiary structure . This interaction affects the normal architecture of microtubules within cells .
Biochemical Pathways
Acrylamide, a component of N-BBN, is metabolized in vivo through two pathways . The first pathway involves biotransformation via cytochrome P450 2E1 (CYP2E1) to produce glycidamide . The second pathway involves coupling to glutathione in the presence of glutathione S-transferase (GST), leading to the formation of N-Acetyl-S-(2-carbamoylethyl)-L-cysteine (AAMA) .
Pharmacokinetics
Acrylamide, a component of n-bbn, is known to be readily soluble in water, rapidly absorbed in the body, and quickly distributed in various tissues .
Result of Action
N-BBN has been found to inhibit cancer cell viability effectively . It shows a strong inhibition of the clonogenic potential of an aggressively metastatic breast tumor cell line, MDA-MB-231 . The compound’s action results in a peculiar type of disruption of normal microtubule architecture within cells .
Safety and Hazards
Acrylamide can be harmful to the eyes, skin, and nervous and reproductive systems . It may polymerize violently when heated to its melting point 183°F (84°C), when exposed to ultraviolet light, or when exposed to strong bases (e.g., potassium or sodium hydroxide), or oxidizing agents (e.g., perchlorates, peroxides, permanganates, chlorates, nitrates, chlorine, bromine, and fluorine) .
Future Directions
There is ongoing research into the potential applications and effects of N-(3-bromobenzyl)acrylamide and related compounds. For example, a study has shown that a novel analogue, N-(3-bromobenzyl) noscapine, has potential as an antitumor agent . Another study has shown that a series of new 2,4,6-trisubstituted quinazoline derivatives containing acrylamide structure have been designed, synthesized and evaluated for their antitumor activity .
properties
IUPAC Name |
N-[(3-bromophenyl)methyl]prop-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c1-2-10(13)12-7-8-4-3-5-9(11)6-8/h2-6H,1,7H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPTNEUMWDCTSFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-bromophenyl)methyl]prop-2-enamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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